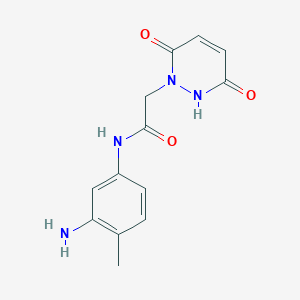

N-(3-amino-4-methylphenyl)-2-(3,6-dioxo-1,2,3,6-tetrahydropyridazin-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions that yield products with significant biological activities. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with anticancer properties, involves stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled condition (Sharma et al., 2018). This process underscores the intricate methods employed in synthesizing acetamide derivatives with potential therapeutic uses.

Molecular Structure Analysis

The molecular structure of such compounds is determined through advanced techniques like X-ray crystallography, which reveals their crystalline structure and intermolecular interactions. Sharma et al. (2018) reported that their synthesized compound crystallizes in the orthorhombic crystal system, exhibiting intermolecular hydrogen bonds of the type N–H⋅⋅⋅O, indicative of the structural complexity and stability of these molecules.

Chemical Reactions and Properties

Acetamide derivatives undergo a variety of chemical reactions, forming complex structures with biological relevance. For instance, the reaction of N-(4H-1,2,4-Triazol-4-yl)acetamide with various aromatic aldehyde affords 3-(substitutedphenyl)-N-(4H-1,2,4-triazol-4-yl)acrylamide, showcasing the compound's versatility in chemical reactions (Panchal & Patel, 2011).

Applications De Recherche Scientifique

Enzyme Inhibitory Potential

The synthesis of new sulfonamides with benzodioxane and acetamide moieties, including derivatives of N-(3-amino-4-methylphenyl)-2-(3,6-dioxo-1,2,3,6-tetrahydropyridazin-1-yl)acetamide, has been explored for enzyme inhibitory potential. These compounds demonstrated substantial inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase (AChE), with in silico molecular docking results aligning with in vitro enzyme inhibition data (Abbasi et al., 2019).

Base Oil Improvement

Pyridazinone derivatives, including those structurally related to N-(3-amino-4-methylphenyl)-2-(3,6-dioxo-1,2,3,6-tetrahydropyridazin-1-yl)acetamide, have been synthesized and evaluated for their efficacy in base oil improvement. These heterocyclic compounds displayed multi-actions, including acting as antioxidants and corrosion inhibitors for carbon steel in an acid medium (Nessim, 2017).

Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives showed significant antioxidant activity, assessed by various in vitro methods such as DPPH, ABTS, and FRAP. This includes studies on compounds structurally similar to N-(3-amino-4-methylphenyl)-2-(3,6-dioxo-1,2,3,6-tetrahydropyridazin-1-yl)acetamide (Chkirate et al., 2019).

Antiviral Properties

N-aryl-2-{3-[ω-(4-bromophenoxy)alkyl]-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl}acetamides, which include compounds similar to N-(3-amino-4-methylphenyl)-2-(3,6-dioxo-1,2,3,6-tetrahydropyridazin-1-yl)acetamide, have been investigated for their antiviral properties against human cytomegalovirus. These compounds exhibited potent virus inhibitory activity in vitro (Paramonova et al., 2020).

Anticancer Activity

Compounds structurally related to N-(3-amino-4-methylphenyl)-2-(3,6-dioxo-1,2,3,6-tetrahydropyridazin-1-yl)acetamide have been synthesized and evaluated for anticancer activity. These include the study of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its derivatives, showing promising results in in silico modeling targeting the VEGFr receptor (Sharma et al., 2018).

Propriétés

IUPAC Name |

N-(3-amino-4-methylphenyl)-2-(3,6-dioxo-1H-pyridazin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3/c1-8-2-3-9(6-10(8)14)15-12(19)7-17-13(20)5-4-11(18)16-17/h2-6H,7,14H2,1H3,(H,15,19)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYFCECBHUMUOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=O)N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-amino-4-methylphenyl)-2-(3,6-dioxo-1,2,3,6-tetrahydropyridazin-1-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2493144.png)

![4-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2493148.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-nitrophenyl)-3-oxopropanenitrile](/img/structure/B2493149.png)

![2-{Imidazo[1,2-a]pyridin-2-yl}acetohydrazide](/img/structure/B2493150.png)

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2493153.png)

![N-(3-bromophenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2493154.png)

![4-{[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoic acid](/img/structure/B2493161.png)

![5-(Aminomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrochloride](/img/structure/B2493162.png)